An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-acetyl-5-oxohexanoate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-acetyl-5-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-acetyl-5-oxohexanoate, also known as ethyl 4,4-diacetylbutyrate, is a dicarbonyl compound that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring both a β-diketone moiety and an ethyl ester, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and analogues of natural products. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to Ethyl 4-acetyl-5-oxohexanoate, with a focus on its application in the development of biologically active molecules.
Chemical and Physical Properties
Ethyl 4-acetyl-5-oxohexanoate is a colorless to pale yellow liquid.[1][2] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₄ | [3] |
| Molecular Weight | 200.23 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 1.067 g/mL at 25 °C | [4] |
| Boiling Point | 153-154 °C at 19 mmHg | [4] |
| Refractive Index (n20/D) | 1.457 | [4] |
| LogP | 1.1239 | [3] |
| Topological Polar Surface Area (TPSA) | 60.44 Ų | [3] |
| CAS Number | 2832-10-2 | [4] |
Spectroscopic Data
¹H NMR Spectroscopy
Experimental Protocols
Synthesis of Ethyl 4-acetyl-5-oxohexanoate via Michael Addition
The most common method for the synthesis of Ethyl 4-acetyl-5-oxohexanoate is the Michael addition of acetylacetone to ethyl acrylate.[5] The following is a detailed experimental protocol based on general procedures for this type of reaction.
Materials:
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Acetylacetone
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Ethyl acrylate
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A basic catalyst (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous ethanol (or other suitable solvent)
-
Diethyl ether
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Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
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Round-bottom flask
-
Reflux condenser
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Stirring apparatus
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Separatory funnel
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Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the basic catalyst in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add acetylacetone dropwise with stirring.
-
After the addition of acetylacetone is complete, add ethyl acrylate to the reaction mixture, also in a dropwise manner.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is deemed complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid) and then remove the ethanol using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Ethyl 4-acetyl-5-oxohexanoate by vacuum distillation.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of Ethyl 4-acetyl-5-oxohexanoate. A general protocol for its analysis is as follows:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400.
Role in the Synthesis of Biologically Active Molecules
Ethyl 4-acetyl-5-oxohexanoate is a key intermediate in the synthesis of various biologically active compounds, most notably curcumin analogues.[6][7] Curcumin, a natural polyphenol found in turmeric, exhibits a wide range of pharmacological activities, but its therapeutic potential is limited by poor bioavailability. Therefore, the synthesis of curcumin analogues with improved properties is an active area of research.
The dicarbonyl functionality of Ethyl 4-acetyl-5-oxohexanoate allows it to undergo condensation reactions with aromatic aldehydes to form the characteristic diarylheptanoid backbone of curcuminoids.
Below is a diagram illustrating the general workflow for the synthesis of curcumin analogues starting from Ethyl 4-acetyl-5-oxohexanoate.
Caption: Synthetic workflow for curcumin analogues.
Reactivity and Chemical Transformations
The chemical reactivity of Ethyl 4-acetyl-5-oxohexanoate is dominated by the presence of the β-diketone and ester functional groups.
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Keto-Enol Tautomerism: The β-diketone moiety exists in equilibrium with its enol form, which influences its reactivity.
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Condensation Reactions: The active methylene group between the two carbonyls is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can participate in various condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, with aldehydes and ketones.
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Reactions of the Ester Group: The ethyl ester can undergo hydrolysis, transesterification, and reduction under appropriate conditions.
Below is a diagram illustrating the key reactive sites of Ethyl 4-acetyl-5-oxohexanoate.
Caption: Reactive sites of Ethyl 4-acetyl-5-oxohexanoate.
Conclusion
Ethyl 4-acetyl-5-oxohexanoate is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. Its utility in the synthesis of biologically active molecules, particularly curcumin analogues, underscores its importance in the field of medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective application in research and development.
References
- 1. L17496.14 [thermofisher.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 4-acetyl-5-oxohexanoate 98 2832-10-2 [sigmaaldrich.com]
- 5. ETHYL 4-ACETYL-5-OXOHEXANOATE | 2832-10-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4-acetyl-5-oxo-3-phenylhexanoate - PMC [pmc.ncbi.nlm.nih.gov]
